sds22+ protein
説明
The sds22+ protein is a leucine-rich repeat (LRR) protein first identified in Schizosaccharomyces pombe (fission yeast) as a critical regulator of mitosis. It is encoded by the sds22+ gene, which is essential for the mid-mitotic transition, specifically the metaphase-to-anaphase progression . Structural analysis reveals that sds22+ consists of 22-amino acid leucine-rich repeats forming a helical scaffold, enabling dynamic protein-protein interactions . This 30–40 kDa protein (reported variably across studies) localizes to the insoluble nuclear fraction and directly associates with type 1 protein phosphatase (PP1) isoforms, such as Dis2 and Sds21 . Disruption of sds22+ leads to metaphase arrest, underscoring its non-redundant role in cell cycle regulation .
特性
CAS番号 |
135316-05-1 |
|---|---|
分子式 |
C16H26O6 |
同義語 |
sds22+ protein |
製品の起源 |
United States |
類似化合物との比較
Saccharomyces cerevisiae SDS22 (YCL027W)
The budding yeast homolog of sds22+ shares 46% sequence identity and retains the leucine-rich repeat structure . However, S. cerevisiae SDS22 exhibits functional divergence:
- Molecular Weight : Predicted ~46 kDa (based on sequence), larger than fission yeast sds22+ .
- PP1 Interaction : Regulates the mitotic function of yeast PP1 (Glc7) but is dispensable under high PP1 expression, unlike the essential sds22+ in S. pombe .
- Biological Role: Conditional viability in budding yeast suggests a regulatory, non-essential role in mitotic exit, contrasting with the absolute requirement of sds22+ in fission yeast .
Table 1: Comparison of sds22+ with Structural Homologs
Schistosoma mansoni SmSds
The S. mansoni SmSds protein shares structural homology with sds22+ but exhibits antagonistic regulatory effects:
- PP1 Interaction : Binds SmPP1 but inhibits its phosphatase activity in vitro, opposing sds22+’s activating role .
- Functional Impact: Microinjection of SmSds into Xenopus oocytes disrupts the G2/M checkpoint, promoting germinal vesicle breakdown (GVBD), a mechanism distinct from sds22+’s mitotic progression role .
Functional Analogues
Saccharomyces cerevisiae EGP1
Inhibitor-3 (I-3)
- Mechanism : Inhibits PP1 via a metal-binding domain, contrasting with sds22+’s activation .
- Role : Modulates PP1 in stress responses and apoptosis, diverging from sds22+’s mitotic specificity .
Other PP1 Regulatory Subunits
GARP Complex
PPP1R2
- Tissue Specificity : Inactivates PP1γ2 during sperm maturation, contrasting with sds22+’s nuclear mitotic role .
Key Research Findings and Controversies
Mechanistic Role : sds22+ acts as a PP1 cofactor, enabling substrate targeting through its LRR scaffold . In contrast, SmSds represses PP1, suggesting evolutionary divergence in regulatory strategies .
Essentiality : While sds22+ is indispensable in S. pombe, its homologs in S. cerevisiae and S. mansoni exhibit context-dependent roles, reflecting species-specific adaptations .
Molecular Weight Discrepancy : Reported variations (30 vs. 40 kDa) may arise from post-translational modifications or experimental methods (e.g., SDS-PAGE vs. sequence prediction) .
Q & A
Q. What is the primary functional role of SDS22+ in mitosis, and how is this experimentally validated?
SDS22+ is a leucine-rich repeat (LRR) protein essential for mid-mitotic transitions, primarily through its regulation of Protein Phosphatase 1 (PP1). Key studies in S. pombe show that SDS22+ depletion leads to premature sister chromatid separation and mitotic arrest, implicating its role in counteracting Aurora B kinase activity to stabilize kinetochore-microtubule interactions . Methodological validation includes:
- PP1 binding assays (co-immunoprecipitation) .
- RNAi/CRISPR-mediated knockdown to observe mitotic defects .
- Phosphatase activity assays to quantify PP1 modulation .
Q. Which experimental models are most suitable for studying SDS22+ function?
- Fission yeast (S. pombe) : Ideal for genetic manipulation and cell-cycle studies due to conserved mitotic mechanisms .
- Mammalian cell lines : Used to study SDS22+ roles in sperm maturation (e.g., PP1γ2 inactivation in epididymal sperm) .
- In vitro reconstitution systems : For structural analysis of SDS22+-PP1 complexes .
Q. How does SDS22+ structurally interact with PP1, and what techniques identify these interactions?
SDS22+ binds PP1 via its LRR domain, enhancing PP1's substrate specificity. Key methods include:
- X-ray crystallography to resolve LRR-PP1 binding interfaces .
- Site-directed mutagenesis of LRR domains to disrupt binding .
- Isothermal titration calorimetry (ITC) to quantify binding affinity .
Q. What are the critical controls for experiments investigating SDS22+ knockout phenotypes?
- Rescue experiments : Reintroducing wild-type SDS22+ to confirm phenotype specificity .
- PP1 activity controls : Monitoring phosphatase activity in knockout vs. wild-type cells .
- Cell-cycle synchronization : Using microtubule inhibitors (e.g., nocodazole) to isolate mitotic defects .
Q. How is SDS22+ expression and localization tracked during the cell cycle?
- Fluorescent tagging (e.g., GFP-SDS22+) combined with live-cell imaging .
- Immunofluorescence using anti-SDS22+ antibodies in fixed cells .
- Western blotting across synchronized cell populations .
Advanced Research Questions
Q. How can contradictory findings about SDS22+ as a PP1 activator vs. inhibitor be resolved?
Context-dependent roles arise from SDS22+ interactions with PP1 isoforms (e.g., PP1γ2 inactivation in sperm vs. PP1 activation in mitosis). Strategies include:
- Isoform-specific knockdowns to dissect functional divergence .
- Proteomic profiling of SDS22+ interactomes under different conditions .
- Structural comparisons of SDS22+-PP1 complexes across tissues .
Q. What experimental designs are recommended to study SDS22+ in Aurora B kinase regulation?
- Aurora B inhibition assays : Treat cells with ZM447439 and monitor SDS22+-PP1 localization .
- Microtubule destabilization : Assess SDS22+ recruitment to kinetochores via live imaging .
- Phosphoproteomics : Identify SDS22+ phosphorylation sites regulated by Aurora B .
Q. How can researchers address SDS22+ redundancy with other PP1 regulators (e.g., Repo-Man)?
- Double knockout studies in mammalian cells to assess synthetic lethality .
- Biochemical competition assays to compare binding affinities of PP1 regulators .
- Single-molecule imaging to visualize PP1-SDS22+ vs. PP1-Repo-Man dynamics .
Q. What methodologies identify post-translational modifications (PTMs) regulating SDS22+ activity?
Q. How should conflicting data on SDS22+ roles in apoptosis vs. mitosis be analyzed?
- Temporal resolution : Use time-lapse microscopy to distinguish apoptotic triggers from mitotic errors .
- Tissue-specific knockout models : Compare SDS22+ function in somatic vs. germline cells .
- Transcriptomic profiling : Link SDS22+ depletion to apoptotic pathway activation .
Data Analysis and Interpretation Tables
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